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Compound of Interest

Compound Name: 1,1-Cyclobutanedicarboxylic acid

Cat. No.: B193262

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic
characterization of 1,1-Cyclobutanedicarboxylic acid. The following sections detail the key
spectroscopic data, experimental methodologies, and visual workflows essential for the
identification and analysis of this compound.

Core Spectroscopic Data

The quantitative spectroscopic data for 1,1-Cyclobutanedicarboxylic acid are summarized
below, providing a reference for its structural elucidation.

Infrared (IR) Spectroscopy
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Feature Wavenumber (cm—?) Description

Strong, broad band

characteristic of a carboxylic

O-H Stretch 3300-2500 _ _ _
acid O-H group involved in
hydrogen bonding.[1][2][3]
Sharp peaks superimposed on
the broad O-H band,
C-H Stretch ~3000 )
corresponding to the alkyl C-H
stretching.[1]
Intense, sharp band indicative
C=0 Stretch 1760-1690 of the carbonyl group in the
carboxylic acid.[1][2]
C-O Stretch 1320-1210 Medium to strong band.[1][2]
Bending vibrations of the O-H
O-H Bend 1440-1395 & 950-910

group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Spectrum
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
Carboxylic acid
protons (-COOH). The
10-13 Broad Singlet 2H broadness is due to
hydrogen bonding.[2]
[41[5]
Methylene protons (-
~2.5 Multiplet 4H CH2) of the
cyclobutane ring.
Methylene proton (-
~2.0 Multiplet 2H CHz2) of the
cyclobutane ring.
Solvent: DMSO-ds[6][7]
13C NMR Spectrum
Chemical Shift (ppm) Assignment

Carboxylic acid carbonyl carbons (-COOH).[3][4]

165-185
[8]
~50 Quaternary carbon of the cyclobutane ring (C1).
30 Methylene carbons of the cyclobutane ring (-
CH2).
15 Methylene carbon of the cyclobutane ring (-
CHz2).
Solvent: DMSO-ds[6]
Mass Spectrometry (MS)
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miz Interpretation

144 Molecular ion [M]*.[9][10]

127 Loss of OH (17 amu).[8][11]

99 Loss of COOH (45 amu).

72 Fragmentation of the cyclobutane ring.[9]
45 COOH* fragment.[9]

27 C2Hs* fragment.[9]

lonization Method: Electron lonization (EI)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 1,1-Cyclobutanedicarboxylic acid
are provided below. These protocols are based on standard techniques for carboxylic acids.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid 1,1-Cyclobutanedicarboxylic acid to
identify its functional groups.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[9]
Procedure (ATR Method):

o Sample Preparation: A small amount of the solid 1,1-Cyclobutanedicarboxylic acid powder
is placed directly on the ATR crystal.

o Data Acquisition: The anvil is lowered to ensure good contact between the sample and the
crystal. The spectrum is then recorded, typically over a range of 4000-400 cm™1.

o Background Subtraction: A background spectrum of the clean ATR crystal is recorded and
subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
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o Data Processing: The resulting spectrum is analyzed for characteristic absorption bands.
Procedure (KBr Pellet Method):

o Sample Preparation: A few milligrams of 1,1-Cyclobutanedicarboxylic acid are intimately
mixed and ground with approximately 100 mg of dry potassium bromide (KBr) powder.

o Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic
press.

o Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and
the spectrum is recorded.

o Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the
functional groups present.

Sample Preparation Data Acquisition Data Processing & Analysis

Place on ATR Crystal Background
or Mix with KBr Subtraction

Place in FTIR
Spectrometer

Solid Sample
(1,1-Cyclobutanedicarboxylic acid)

Apply Pressure (ATR)
or Press into Pellet (KBr)

Record Spectrum
(4000-400 cm~1)

Identify Characteristic
Absorption Bands

Click to download full resolution via product page

FTIR Spectroscopy Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Objective: To obtain *H and 3C NMR spectra of 1,1-Cyclobutanedicarboxylic acid to
determine its detailed molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[9]

Procedure:
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o Sample Preparation: Approximately 5-10 mg of 1,1-Cyclobutanedicarboxylic acid is
dissolved in about 0.7 mL of a deuterated solvent, typically Deuterated Dimethyl Sulfoxide
(DMSO-de), in an NMR tube.[6][7] A small amount of Tetramethylsilane (TMS) is often added
as an internal standard.

 Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and
shimmed to optimize the magnetic field homogeneity.

e 1H NMR Data Acquisition: The *H NMR spectrum is acquired using a standard pulse
sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

e 13C NMR Data Acquisition: The 3C NMR spectrum is acquired, often using a proton-
decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically
required due to the lower natural abundance of 13C.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected.

o Spectral Analysis: The chemical shifts, multiplicities, and integration values of the peaks in
the *H spectrum, and the chemical shifts in the 13C spectrum, are analyzed to elucidate the
structure.

Sample Preparation Data Acquisition Data Processing & Analysis
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NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of 1,1-
Cyclobutanedicarboxylic acid.
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Method: Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion Electrospray
lonization (ESI-MS). For GC-MS, derivatization may be necessary to increase volatility.

Instrumentation: A mass spectrometer coupled with a suitable ionization source (e.g., Electron
lonization for GC-MS).

Procedure (GC-MS with Derivatization):

o Sample Preparation & Derivatization: To increase volatility, the carboxylic acid groups can be
derivatized, for example, by silylation. The sample is treated with a silylating agent (e.qg.,
BSTFA) and heated.[12]

e GC Separation: The derivatized sample is injected into the gas chromatograph, where it is
vaporized and separated on a capillary column.

« lonization: As the separated components elute from the GC column, they enter the mass
spectrometer's ion source and are ionized, typically by electron impact (El).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by the mass analyzer.

o Detection: The abundance of each ion is measured by a detector.

» Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak
and the fragmentation pattern, which provides structural information.
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GC-MS Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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